Product packaging for Cyclohexyl p-tolyl ketone(Cat. No.:CAS No. 2789-44-8)

Cyclohexyl p-tolyl ketone

Cat. No.: B1596433
CAS No.: 2789-44-8
M. Wt: 202.29 g/mol
InChI Key: NFZZBMGYMUGQBI-UHFFFAOYSA-N
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Description

Cyclohexyl p-tolyl ketone (CAS 2789-44-8) is an aromatic ketone with the molecular formula C14H18O and a molecular weight of 202.29 g/mol . This compound, also known as cyclohexyl(4-methylphenyl)methanone, is a valuable building block in organic synthesis and materials research. Its structure, featuring both an alicyclic cyclohexyl ring and an aromatic p-tolyl ring, makes it a molecule of interest for developing novel synthetic methodologies and studying structure-activity relationships. In the laboratory, this compound has demonstrated utility in analytical chemistry applications. It can be effectively separated and analyzed using reverse-phase (RP) HPLC techniques, for instance on a Newcrom R1 column with a mobile phase of acetonitrile and water . This makes it relevant for use in method development and as a standard in pharmacokinetic studies. Furthermore, ketones of this class often serve as key intermediates in Claisen-Schmidt condensation reactions, a fundamental process for synthesizing α,β-unsaturated ketones which are crucial building blocks in perfumery, biochemistry, and polymer science . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with care and refer to the relevant safety data sheet (SDS). Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18O B1596433 Cyclohexyl p-tolyl ketone CAS No. 2789-44-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexyl-(4-methylphenyl)methanone
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InChI

InChI=1S/C14H18O/c1-11-7-9-13(10-8-11)14(15)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFZZBMGYMUGQBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90182182
Record name Cyclohexyl p-tolyl ketone
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Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2789-44-8
Record name Cyclohexyl(4-methylphenyl)methanone
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Record name Cyclohexyl p-tolyl ketone
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Record name Cyclohexyl p-tolyl ketone
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Record name Cyclohexyl p-tolyl ketone
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Record name CYCLOHEXYL P-TOLYL KETONE
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Reactivity and Mechanistic Investigations of Cyclohexyl P Tolyl Ketone

Reactions Involving the Ketone Carbonyl Group of Cyclohexyl p-Tolyl Ketone

The carbonyl group is a primary site of reactivity in this compound, undergoing a variety of transformations typical of ketones.

Nucleophilic Addition Reactions and Their Stereochemical Outcomes

Nucleophilic addition to the carbonyl carbon is a fundamental reaction of ketones. In the case of this compound, the approach of a nucleophile to the trigonal planar carbonyl carbon leads to a tetrahedral intermediate, creating a new stereocenter at the carbonyl carbon. The stereochemical outcome of this addition is influenced by the steric hindrance posed by the bulky cyclohexyl and p-tolyl groups.

According to theoretical models of nucleophilic addition to cyclic ketones, the trajectory of the incoming nucleophile is a balance between minimizing steric interactions and maximizing orbital overlap. For cyclohexyl ketones, the attack can occur from the axial or equatorial direction relative to the plane of the cyclohexyl ring. Steric hindrance from the axial hydrogens on the cyclohexyl ring generally favors equatorial attack by the nucleophile. However, torsional strain and electronic effects can also play a significant role. researchgate.net

For a general nucleophilic addition to this compound, two possible stereochemical outcomes can be envisioned, leading to the formation of (R)- and (S)-cyclohexyl(p-tolyl)methanol. The preferred direction of attack and the resulting major diastereomer will depend on the specific nucleophile and reaction conditions.

Table 1: Potential Stereochemical Outcomes of Nucleophilic Addition

Nucleophile (Nu⁻)Product 1 (Major/Minor)Product 2 (Major/Minor)
H⁻ (from NaBH₄)(R)-cyclohexyl(p-tolyl)methanol(S)-cyclohexyl(p-tolyl)methanol
CH₃MgBr(R)-1-cyclohexyl-1-(p-tolyl)ethanol(S)-1-cyclohexyl-1-(p-tolyl)ethanol

The determination of the major and minor products requires experimental data.

Selective Reduction Strategies for the Ketone Moiety

The selective reduction of the ketone functionality in this compound to a secondary alcohol is a common transformation. Reagents like sodium borohydride (B1222165) (NaBH₄) are well-suited for this purpose as they are mild reducing agents that selectively reduce aldehydes and ketones. masterorganicchemistry.compressbooks.pub

The reduction with NaBH₄ proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. youtube.com This initial addition forms a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide, typically during an aqueous workup, yields the corresponding secondary alcohol, cyclohexyl(p-tolyl)methanol. pressbooks.pubmnstate.edu Given that the other functional groups (the cyclohexyl and p-tolyl groups) are inert to NaBH₄, this method provides a high degree of chemoselectivity.

The stereochemistry of the reduction is governed by the principles of nucleophilic addition to cyclohexanones. The hydride can attack from either the axial or equatorial face, leading to a mixture of diastereomeric alcohols. Generally, for unhindered cyclohexanones, axial attack is favored, leading to the equatorial alcohol as the major product. However, the steric bulk of the p-tolyl group in this compound would likely influence this outcome.

Table 2: Common Reducing Agents for Ketones and Their Expected Products

ReagentProductSelectivity
Sodium borohydride (NaBH₄)Cyclohexyl(p-tolyl)methanolHigh for ketones and aldehydes
Lithium aluminum hydride (LiAlH₄)Cyclohexyl(p-tolyl)methanolReduces ketones, esters, carboxylic acids, etc.
Catalytic Hydrogenation (H₂/Pd, Pt, Ni)Cyclohexyl(p-tolyl)methanolCan also reduce aromatic rings under forcing conditions

Derivatization of the Carbonyl Functionality (e.g., Oximes, Hydrazones)

The carbonyl group of this compound can be readily derivatized by reaction with nitrogen-based nucleophiles such as hydroxylamine (B1172632) and hydrazine (B178648) to form oximes and hydrazones, respectively. These reactions are typically carried out under mildly acidic conditions, which catalyze the addition of the nucleophile to the carbonyl carbon and the subsequent dehydration to form the C=N double bond. thieme-connect.de

The reaction with hydroxylamine (NH₂OH) yields this compound oxime. Similarly, reaction with hydrazine (N₂H₄) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) forms the corresponding hydrazone or 2,4-dinitrophenylhydrazone. nih.gov These derivatives are often crystalline solids with sharp melting points, which historically have been used for the identification and characterization of ketones.

The formation of oximes and hydrazones proceeds through a two-step mechanism: nucleophilic addition of the nitrogen atom to the carbonyl carbon to form a carbinolamine intermediate, followed by elimination of a water molecule.

Table 3: Common Carbonyl Derivatives of this compound

ReagentDerivativeGeneral Structure
Hydroxylamine (NH₂OH)OximeR-C(=NOH)-R'
Hydrazine (N₂H₄)HydrazoneR-C(=NNH₂)-R'
Phenylhydrazine (C₆H₅NHNH₂)PhenylhydrazoneR-C(=NNHC₆H₅)-R'
2,4-Dinitrophenylhydrazine2,4-DinitrophenylhydrazoneR-C(=NNH-C₆H₃(NO₂)₂)-R'

Where R = cyclohexyl and R' = p-tolyl

Transformations of the Cyclohexyl Moiety in this compound

The cyclohexyl ring, being a saturated carbocycle, is generally less reactive than the carbonyl group. However, it can undergo functionalization and, under specific conditions, ring-opening reactions.

Functionalization and Substitution Reactions on the Cyclohexyl Ring

Direct functionalization of the C-H bonds of the cyclohexyl ring in this compound is challenging due to the inert nature of sp³ C-H bonds. However, modern synthetic methods, often involving radical or transition-metal-catalyzed processes, can enable such transformations.

For instance, photocatalytic methods in the presence of a suitable hydrogen atom transfer (HAT) catalyst can generate a carbon-centered radical on the cyclohexyl ring. researchgate.net This radical can then be trapped by various reagents to introduce new functional groups. The regioselectivity of such reactions would be influenced by the stability of the resulting radical, with tertiary C-H bonds being the most reactive, followed by secondary and primary C-H bonds.

Another approach involves the direct β-coupling of cyclic ketones with other molecules through the synergistic combination of photoredox and organocatalysis. scispace.com While this typically functionalizes the position beta to the carbonyl, it demonstrates a strategy for modifying the carbocyclic framework.

Ring-Opening Reactions of Cyclohexyl Ketone Systems

Ring-opening reactions of the cyclohexyl moiety in this compound are not common under standard laboratory conditions due to the stability of the six-membered ring. Such transformations typically require high energy input, such as photochemical or electrochemical methods, or the presence of highly strained ring systems, which is not the case for a simple cyclohexyl group.

For smaller, more strained cyclic ketones like cyclobutyl ketones, ring-opening can be achieved through Norrish-type photochemical reactions or palladium-catalyzed processes. nih.gov While direct analogies are limited, it is conceivable that under harsh conditions, such as high-temperature pyrolysis or strong oxidative cleavage, the cyclohexyl ring could undergo fragmentation. However, these are generally not considered selective or synthetically useful transformations for this particular substrate.

Reactivity of the p-Tolyl Substituent in this compound

The reactivity of the p-tolyl group in this compound is primarily dictated by the electronic interplay between the activating methyl group and the deactivating cyclohexylcarbonyl group. The methyl group is an electron-donating group, which activates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions. Conversely, the ketone group is electron-withdrawing, deactivating the ring and directing electrophiles to the meta position. In the case of this compound, these effects work in concert, strongly directing substitution to the positions ortho to the methyl group (and meta to the carbonyl group).

Electrophilic Aromatic Substitution Reactions on the p-Tolyl Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. libretexts.orgmasterorganicchemistry.com For this compound, the substitution pattern is controlled by the existing substituents. The activating, ortho,para-directing methyl group and the deactivating, meta-directing carbonyl group are para to each other. This arrangement leads to a strong directional influence on the two equivalent positions ortho to the methyl group.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. For this compound, this would yield cyclohexyl-(4-methyl-3-nitrophenyl)methanone.

Halogenation: The substitution of a hydrogen atom with a halogen (e.g., Br, Cl). This is usually carried out with a Lewis acid catalyst, such as FeBr₃ or AlCl₃. The expected product would be substituted at the position ortho to the methyl group.

Sulfonation: The introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. This reaction is reversible.

Friedel-Crafts Acylation and Alkylation: The introduction of an acyl or alkyl group, respectively, using an acyl chloride or alkyl halide in the presence of a strong Lewis acid catalyst. These reactions are generally less effective on strongly deactivated rings.

The combined directing effects of the substituents are summarized in the table below.

SubstituentPositionTypeDirecting Effect
-CH₃paraActivatingOrtho, Para
-C(=O)C₆H₁₁metaDeactivatingMeta

This interactive table summarizes the directing effects of the substituents on the p-tolyl ring.

The reaction rate for electrophilic aromatic substitution on the p-tolyl ring of this compound is lower than that of toluene (B28343) due to the deactivating effect of the ketone group. However, the reaction is still feasible and highly regioselective, yielding substitution primarily at the positions ortho to the methyl group. msu.edu

Modifications and Derivatizations of the Methyl Group

The methyl group of the p-tolyl substituent is a site for various chemical transformations, allowing for the synthesis of a range of derivatives. gcms.czlibretexts.orgjfda-online.com These reactions typically involve radical or oxidative pathways at the benzylic position.

Key modifications include:

Oxidation: The methyl group can be oxidized to a carboxyl group (-COOH) using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. This would transform this compound into 4-(cyclohexanecarbonyl)benzoic acid. Milder oxidation conditions can potentially yield the corresponding aldehyde.

Halogenation: Benzylic halogenation can occur under free-radical conditions. For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light) would replace one of the hydrogens of the methyl group with a bromine atom, yielding (4-(bromomethyl)phenyl)(cyclohexyl)methanone. This product is a valuable intermediate for further nucleophilic substitution reactions.

Derivatization: The functionalized intermediates can be used to create a variety of derivatives. For example, the benzylic bromide can be converted to alcohols, ethers, esters, or nitriles through reactions with appropriate nucleophiles.

The following table outlines common derivatization reactions starting from the methyl group.

Reagent(s)Product Functional Group
KMnO₄, heatCarboxylic Acid (-COOH)
N-Bromosuccinimide (NBS), lightBenzylic Bromide (-CH₂Br)
H₂O (on benzylic halide)Alcohol (-CH₂OH)
NaCN (on benzylic halide)Nitrile (-CH₂CN)

This interactive table shows potential derivatizations of the methyl group on the p-tolyl ring.

Carbon-Carbon Bond Activation and Cleavage Reactions of Ketones

The activation and cleavage of carbon-carbon bonds is a powerful strategy in organic synthesis for reorganizing molecular skeletons. cell.comresearchgate.net Ketones, including unstrained systems like this compound, serve as valuable substrates for such transformations. wikipedia.orgnih.gov The C-C bond adjacent to the carbonyl group is often targeted for cleavage due to its relative weakness and the potential to form stable intermediates. wikipedia.org

Catalyzed C-C Bond Cleavage in Unstrained Ketone Systems

Transition-metal catalysis has been instrumental in developing methods for the cleavage of C-C bonds in unstrained ketones. cell.comacs.org These reactions often proceed through oxidative addition of the metal into the α-C-C bond of the ketone. cell.comwikipedia.org

One notable approach involves the copper-catalyzed aerobic oxidative cleavage of simple ketones. acs.orgacs.org In these systems, an inexpensive copper catalyst, in the presence of air (as the oxidant) and an amine, can facilitate the cleavage of a C-C bond adjacent to the carbonyl. This process can be used to synthesize amides or oxo amides from simple ketones. acs.orgchem-station.com For an aryl alkyl ketone, this typically involves cleavage of the C(CO)–C(alkyl) bond. chem-station.com

Another strategy is palladium-catalyzed C-C bond activation, which can be enabled by a removable directing group. acs.org This approach often involves a β-carbon elimination pathway following a nucleophilic addition to the carbonyl group. While many methods require directing groups, advancements have been made in the direct C-C activation of unstrained ketones. researchgate.netnih.gov

The table below summarizes different catalytic systems used for C-C bond cleavage in ketones.

Catalyst SystemReaction TypeTypical Products
Copper Salt / Air / AmineAerobic Oxidative CleavageAmides, Oxo amides
Palladium Complex / Directing Groupβ-Carbon EliminationArylpyridines, etc.
Rhodium(I) ComplexOxidative Addition / DecarbonylationAlkanes, Arenes

This interactive table summarizes various catalytic systems for C-C bond cleavage.

Homologation and Deacetylation Reactions of Aryl Ketones

Homologation and deacetylation are specific applications of C-C bond activation in aryl ketones that allow for significant molecular modifications. nih.govnih.gov

Homologation refers to the extension of a carbon chain. For aryl ketones, this can be achieved through transition metal-catalyzed C-C bond cleavage followed by a cross-coupling reaction. nih.gov For example, multi-carbon homologation of aryl ketones can produce long-chain ketones and aldehydes. This process may involve the cleavage of the Ar-C(O) bond and subsequent coupling with alkenols. nih.gov One-carbon homologation has also been reported via the insertion of carbenoids into the Ar-C(O) bond. nih.govthieme-connect.combohrium.com

Deacetylation is the removal of an acetyl group (CH₃CO-), which is a specific instance of C-C bond cleavage for methyl ketones. nih.gov This transformation can be driven by the formation of a stable aromatic byproduct, such as a pyrazole or a 1,2,4-triazole. nih.govorganic-chemistry.org The process often involves the initial condensation of the ketone with a reagent like a substituted hydrazine to form a pre-aromatic intermediate, which then undergoes C-C cleavage. nih.gov This strategy has been applied to the post-modification of complex bioactive compounds.

Recent research has also explored photoredox-catalyzed deacylation-aroylation strategies to directly convert alkyl ketones to different aryl ketones, demonstrating the versatility of C-C cleavage pathways. acs.orgnih.gov

Photochemical Reactivity and Transformations of this compound

The photochemical behavior of aryl alkyl ketones like this compound is governed by the excitation of the carbonyl group upon absorption of UV light. This leads to the formation of an excited state that can undergo several reaction pathways, most notably Norrish Type I and Norrish Type II reactions. acs.orgscribd.com

Norrish Type I Reaction (α-Cleavage): This pathway involves the homolytic cleavage of the C-C bond adjacent to the carbonyl group. For this compound, two possible α-cleavages can occur:

Cleavage of the bond between the carbonyl carbon and the cyclohexyl ring, forming a cyclohexyl radical and a p-toluoyl radical.

Cleavage of the bond between the carbonyl carbon and the p-tolyl ring, forming a p-tolyl radical and a cyclohexanecarbonyl radical.

The resulting radical pairs can then undergo various reactions, including decarbonylation, recombination, or disproportionation, leading to a mixture of products.

Norrish Type II Reaction (γ-Hydrogen Abstraction): This is a common pathway for ketones that have a hydrogen atom on the gamma (γ) carbon relative to the carbonyl group. acs.org In this compound, the cyclohexyl ring provides accessible γ-hydrogens. The reaction proceeds via the following steps:

Promotion of the ketone to an excited triplet state upon UV irradiation.

Intramolecular abstraction of a γ-hydrogen atom from the cyclohexyl ring by the excited carbonyl oxygen.

Formation of a 1,4-biradical intermediate.

This biradical can then undergo either:

Cleavage (fragmentation): Scission of the α,β-carbon bond to yield an enol tautomer of a ketone (which would be acetophenone in this case, after fragmentation of the tolyl part) and an alkene (cyclohexene).

Cyclization: Ring closure to form a cyclobutanol (B46151) derivative.

The efficiency and product distribution of Norrish Type II reactions are highly dependent on the conformational flexibility of the molecule, which allows the carbonyl oxygen to approach the γ-hydrogen. acs.org For cyclohexyl ketones, the stereochemistry of the products can be influenced by the ground-state conformation of the cyclohexyl ring. researchgate.net

Aromatic ketones are also known to undergo photoreduction in the presence of a hydrogen donor, where the carbonyl group is reduced to a hydroxyl group. libretexts.org

Photochemical ReactionKey IntermediateMajor Products
Norrish Type IAcyl and Alkyl RadicalsRecombination and decarbonylation products
Norrish Type II1,4-BiradicalAlkene, Enol, Cyclobutanol derivatives
PhotoreductionKetyl RadicalAlcohol

This interactive table summarizes the primary photochemical pathways for aryl alkyl ketones.

Photoenolization and Subsequent Cycloaddition Reactions

Aryl ketones with ortho-alkyl substituents are known to undergo a characteristic photochemical reaction known as photoenolization. msu.edu Upon absorption of light, the ketone is excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. msu.edu In the case of this compound, which has a methyl group on the p-tolyl ring, photoenolization would proceed via intramolecular hydrogen abstraction from the methyl group by the excited carbonyl oxygen. This process leads to the formation of a transient species known as a photoenol or xylylenol. msu.edu

The formation of the photoenol is a key step that opens up pathways for subsequent reactions, most notably cycloaddition reactions. The photoenol, behaving as a reactive diene, can undergo Diels-Alder type [4+2] cycloadditions with various dienophiles. thieme-connect.com The stereochemistry of these cycloaddition reactions is a critical aspect, with the formation of endo or exo adducts being dependent on the geometry of the dienophile used. thieme-connect.com For instance, the reaction of a photoenol with a symmetric cyclic alkene often leads to the selective formation of the endo product. thieme-connect.com

While specific studies on the photoenolization and subsequent cycloaddition reactions of this compound are not extensively documented, the reactivity of analogous o-tolyl ketones provides a strong basis for predicting its behavior. The general mechanism is depicted below:

General Mechanism of Photoenolization and Diels-Alder Reaction

StepDescription
1. Photoexcitation This compound absorbs a photon, leading to the formation of an excited singlet state (S1).
2. Intersystem Crossing The excited singlet state undergoes intersystem crossing to the more stable triplet state (T1).
3. Intramolecular H-Abstraction The triplet state ketone undergoes intramolecular hydrogen abstraction from the ortho-methyl group to form a 1,4-biradical.
4. Photoenol Formation The biradical rearranges to form the transient photoenol (xylylenol).
5. Cycloaddition The photoenol acts as a diene and reacts with a dienophile in a [4+2] cycloaddition to form the cycloadduct.

This table outlines the generally accepted mechanism for photoenolization-cycloaddition reactions of o-alkyl aryl ketones.

Oxidative and Reductive Photochemical Pathways

Beyond photoenolization, this compound can undergo other photochemical transformations, including oxidative and reductive pathways. The specific pathway followed often depends on the reaction conditions, such as the solvent and the presence of hydrogen donors or quenchers.

Oxidative Pathways: The photochemical oxidation of ketones can lead to cleavage of the molecule. A relevant example is the photochemical transformation of phenyl cyclohexyl ketone, which has been reported to undergo an unusual double type-II cleavage to form acetophenone. rsc.org This type of reaction involves intramolecular hydrogen abstraction from the cyclohexyl ring, leading to the formation of a 1,4-biradical, which then fragments. Given the structural similarity, it is plausible that this compound could undergo a similar oxidative cleavage upon irradiation.

Reductive Pathways: In the presence of a suitable hydrogen donor, such as isopropyl alcohol, aryl ketones can undergo photoreduction. libretexts.org This process typically involves the excited triplet state of the ketone abstracting a hydrogen atom from the donor molecule, leading to the formation of a ketyl radical. Dimerization of these ketyl radicals can then lead to the formation of pinacols. For this compound, photoreduction would be expected to yield the corresponding pinacol derivative. The competition between photoenolization and photoreduction is a known phenomenon for o-alkyl aryl ketones, with the outcome often influenced by the reaction conditions. msu.edu

Potential Photochemical Pathways for this compound

PathwayDescriptionPotential Products
Oxidative Cleavage Intramolecular hydrogen abstraction from the cyclohexyl ring followed by fragmentation.p-Tolyl methyl ketone (p-methylacetophenone) and other fragmentation products.
Photoreduction Intermolecular hydrogen abstraction from a donor solvent by the excited ketone.Pinacol derivative of this compound.

This table summarizes potential oxidative and reductive photochemical pathways based on the reactivity of analogous ketones.

Electrochemical Reactivity of this compound

The electrochemical reactivity of ketones has been extensively studied, offering synthetic routes to a variety of valuable products. The carbonyl group in this compound is the primary site of electrochemical activity, undergoing both reduction and oxidation under appropriate conditions.

Electroreduction and Electrooxidation Processes of Ketones

Electroreduction: The electrochemical reduction of aryl ketones is a well-established process. google.comcore.ac.uk In aprotic media, the reduction typically proceeds via a one-electron transfer to the carbonyl group, forming a radical anion. This radical anion can then undergo further reactions, such as dimerization to form a pinacol, or it can be protonated and further reduced to the corresponding alcohol. The specific outcome depends on factors such as the solvent, the presence of proton donors, and the electrode material. For this compound, electroreduction would be expected to yield either the corresponding alcohol or the pinacol. Recent methods have highlighted the use of sacrificial reductants like 1,4-diazabicyclo[2.2.2]octane (DABCO) in metal-free electrochemical reductions of various carbonyl compounds. organic-chemistry.org

Electrooxidation: The electrochemical oxidation of ketones is generally more challenging than their reduction and often requires specific conditions to proceed efficiently. libretexts.org The oxidation of the cyclohexyl moiety is a potential pathway, as demonstrated in the electrochemical oxidation of cyclohexane (B81311) to a mixture of cyclohexanone and cyclohexanol (KA oil). researchgate.netresearchgate.net This process is believed to involve the formation of radical intermediates. For this compound, electrochemical oxidation could potentially lead to functionalization of the cyclohexyl ring or cleavage of the molecule, depending on the reaction conditions.

Electrocatalytic Asymmetric Transformations

Electrocatalysis offers a powerful tool for achieving asymmetric transformations, providing an alternative to traditional chemical methods. The enantioselective reduction of prochiral ketones to chiral alcohols is a particularly important transformation in organic synthesis. wikipedia.org

Electrocatalytic Asymmetric Reduction: Various electrocatalytic systems have been developed for the asymmetric reduction of ketones. wikipedia.orgnih.gov These systems often employ a chiral catalyst that facilitates the enantioselective transfer of electrons and protons to the ketone substrate. For example, the use of alcohol dehydrogenase (ADH) as an electrocatalyst has been shown to achieve high enantiomeric excesses in the reduction of various ketones. nih.gov Transition metal complexes with chiral ligands are also widely used for this purpose. mdpi.comresearchgate.net While specific studies on the electrocatalytic asymmetric reduction of this compound are limited, the general principles suggest that it would be a suitable substrate for such transformations, leading to the formation of the corresponding chiral alcohol with high enantioselectivity.

Summary of Asymmetric Reduction Methods for Ketones

Catalytic SystemReductantTypical Substrates
OxazaborolidinesBorane, CatecholboraneSimple ketones
Transition Metal Catalysts (e.g., Ru, Rh, Ir)H₂, Isopropanol, Formic AcidAryl ketones, chelating ketones
Alcohol Dehydrogenase (ADH)Electrochemical regenerationVarious ketones and aldehydes

This table provides an overview of common catalytic systems used for the asymmetric reduction of ketones, which could be applicable to this compound.

Advanced Spectroscopic and Structural Elucidation of Cyclohexyl P Tolyl Ketone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as a cornerstone for the structural determination of Cyclohexyl p-tolyl ketone, providing detailed information about its atomic framework.

High-Resolution 1D NMR (¹H, ¹³C) Analysis

One-dimensional NMR analysis offers fundamental insights into the hydrogen and carbon environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic protons of the p-tolyl group and the aliphatic protons of the cyclohexyl ring. The aromatic region typically displays an AA'BB' system, with two doublets corresponding to the ortho and meta protons relative to the carbonyl group. The methyl protons of the tolyl group appear as a sharp singlet. The cyclohexyl ring protons produce more complex signals, with the methine proton alpha to the carbonyl appearing as a downfield multiplet due to the deshielding effect of the ketone. The remaining methylene (B1212753) protons of the cyclohexyl ring resonate as a series of overlapping multiplets in the upfield region.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a count of the chemically distinct carbon atoms. libretexts.org The most downfield signal corresponds to the carbonyl carbon, typically appearing in the range of 195-220 ppm. udel.eduoregonstate.edu The aromatic carbons of the p-tolyl group show signals in the 120-150 ppm region. The quaternary carbon attached to the methyl group and the carbon attached to the carbonyl group have distinct chemical shifts. The aliphatic carbons of the cyclohexyl ring resonate in the upfield region (20-50 ppm), with the carbon alpha to the carbonyl appearing further downfield than the others.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound Predicted data based on standard chemical shift ranges and substituent effects.

¹H NMR ¹³C NMR
Assignment Predicted δ (ppm) Assignment Predicted δ (ppm)
Aromatic H (ortho to C=O) 7.8 - 7.9 (d) C=O > 200
Aromatic H (meta to C=O) 7.2 - 7.3 (d) Aromatic C (ipso to C=O) ~135
CH (alpha to C=O) 3.2 - 3.4 (m) Aromatic CH (ortho to C=O) ~129
Tolyl-CH₃ 2.4 (s) Aromatic CH (meta to C=O) ~128
Cyclohexyl CH₂ 1.2 - 1.9 (m) Aromatic C (ipso to CH₃) ~143
CH (alpha to C=O) 45 - 55
Cyclohexyl CH₂ 25 - 30

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from 1D NMR and establishing the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. sdsu.edu For this compound, COSY would show a correlation between the ortho and meta protons on the aromatic ring. Within the cyclohexyl ring, the methine proton alpha to the carbonyl would show correlations to its adjacent methylene protons, and these, in turn, would correlate with their neighbors, allowing for the mapping of the entire cyclohexyl spin system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. columbia.edu This technique allows for the definitive assignment of each carbon signal based on the already assigned proton signals. For instance, the proton signal at ~2.4 ppm would correlate with the methyl carbon signal at ~21 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. columbia.edu This is vital for connecting different fragments of the molecule. Key correlations would include:

A three-bond correlation from the tolyl methyl protons to the ortho aromatic carbons.

A three-bond correlation from the aromatic protons ortho to the carbonyl group to the carbonyl carbon itself.

Two- and three-bond correlations from the cyclohexyl protons on the alpha and beta carbons to the carbonyl carbon, confirming the attachment of the cyclohexyl ring to the ketone.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Conformational Insights

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. ucdavis.edu

The FT-IR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of the ketone carbonyl (C=O) stretch, typically found in the region of 1680-1700 cm⁻¹ for aryl ketones. pressbooks.pub Other significant absorptions include:

Aromatic C-H stretching: Found just above 3000 cm⁻¹.

Aliphatic C-H stretching: Found just below 3000 cm⁻¹.

Aromatic C=C stretching: A series of absorptions in the 1450-1600 cm⁻¹ region.

C-H bending vibrations: For the methyl and methylene groups, which appear in the fingerprint region.

Table 2: Characteristic FT-IR Absorption Bands for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch 3000 - 3100 Medium
Aliphatic C-H Stretch 2850 - 2960 Strong
Ketone C=O Stretch 1680 - 1700 Strong, Sharp

Mass Spectrometry (GC-MS) for Molecular Weight Determination and Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) confirms the molecular weight of this compound and provides insight into its structure through analysis of its fragmentation patterns under electron ionization. epa.gov

The molecular formula of this compound is C₁₄H₁₈O, corresponding to a monoisotopic mass of approximately 202.14 g/mol . epa.gov The mass spectrum would show a distinct molecular ion peak (M⁺) at m/z = 202.

The fragmentation of ketones is typically dominated by alpha-cleavage, which is the breaking of the bond adjacent to the carbonyl group. libretexts.orglibretexts.org For this compound, two primary alpha-cleavage pathways are expected:

Loss of the cyclohexyl radical to form the p-toluoyl cation.

Loss of the p-tolyl radical to form the cyclohexylcarbonyl cation.

The most stable fragment, the p-toluoyl cation, is often the base peak in the spectrum. Subsequent fragmentation can lead to the loss of carbon monoxide (CO).

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

m/z Value Proposed Fragment Ion Formation Pathway
202 [C₁₄H₁₈O]⁺ Molecular Ion (M⁺)
119 [CH₃C₆H₄CO]⁺ α-cleavage (loss of C₆H₁₁)
91 [CH₃C₆H₄]⁺ From m/z 119 (loss of CO)

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography provides the most definitive information regarding the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

As of the current literature survey, a single-crystal X-ray diffraction study for this compound has not been reported. Therefore, detailed experimental data on its crystal system, space group, unit cell dimensions, and precise solid-state conformation are not available. Such a study would be invaluable for understanding the packing of the molecules in the crystal lattice and the specific orientation of the cyclohexyl ring relative to the p-tolyl ketone moiety.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound

Computational and Theoretical Investigations of Cyclohexyl P Tolyl Ketone

Conformational Analysis and Potential Energy Surfaces of Cyclohexyl p-Tolyl Ketone

The conformational landscape of this compound is primarily dictated by the orientation of the cyclohexyl ring and the rotational position of the p-tolyl group relative to the carbonyl moiety. The cyclohexyl ring typically adopts a chair conformation to minimize steric and torsional strain. However, the presence of the bulky p-tolyl ketone substituent can influence the energetics of ring inversion and the preference for equatorial versus axial positioning of the substituent.

A comprehensive conformational analysis involves mapping the potential energy surface (PES) of the molecule. This is achieved by systematically varying key dihedral angles—namely the one connecting the cyclohexyl ring to the carbonyl carbon and the one between the carbonyl group and the p-tolyl ring—and calculating the corresponding energy at each point. Quantum mechanical methods are employed for these calculations to ensure accuracy. The resulting PES reveals the low-energy conformations, or minima, and the energy barriers, or transition states, that separate them.

While a specific, detailed potential energy surface for the isolated this compound is not extensively documented in publicly available literature, studies on similar cyclohexyl ketone derivatives have shown a preference for the substituent to be in the equatorial position to reduce 1,3-diaxial interactions. nih.gov For instance, in a study of cyclohexyl ketone inhibitors binding to the Pin1 enzyme, molecular modeling revealed that the inhibitors consistently adopted a trans-diaxial cyclohexane (B81311) conformation upon binding. nih.govresearchgate.net This highlights how intermolecular interactions can influence conformational preference. The potential energy surface for related cyclic cations, such as the cyclohexyl cation, has also been computationally investigated, providing insights into the intrinsic structural preferences of the cyclohexyl ring system. researchgate.net

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations can provide a wealth of information, including optimized molecular geometry, electronic properties, and reactivity indices. A study on the closely related 1-hydroxycyclohexyl phenyl ketone using DFT with the B3LYP functional and a 6-311++G(d,p) basis set has elucidated various structural and chemical reactivity parameters. chemrxiv.org Similar computational approaches can be applied to this compound.

Key electronic properties and reactivity descriptors that can be calculated using DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the carbonyl oxygen would be expected to be the most electron-rich site.

The following table illustrates the types of reactivity parameters that can be obtained from DFT calculations, based on the study of 1-hydroxycyclohexyl phenyl ketone. chemrxiv.org

ParameterDescription
Ionization Potential (IP) The energy required to remove an electron.
Electron Affinity (EA) The energy released when an electron is added.
Chemical Potential (μ) The escaping tendency of electrons from a system.
Chemical Hardness (η) The resistance to change in electron distribution.
Global Electrophilicity (ω) The ability of a molecule to accept electrons.

This table is illustrative of the types of data obtained from DFT studies on similar molecules.

Molecular Dynamics Simulations for Understanding Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes, solvent effects, and intermolecular interactions.

For this compound, MD simulations could be employed to:

Explore Conformational Dynamics: While conformational analysis identifies stable conformers, MD simulations can reveal the dynamic transitions between these conformations over time, providing a more realistic picture of the molecule's flexibility.

Study Solvation Effects: By simulating the ketone in a solvent box (e.g., water or an organic solvent), it is possible to understand how solvent molecules arrange around the solute and how this affects its conformation and reactivity. Ab initio MD simulations have been used to study the keto-enol tautomerism of acetone (B3395972) in solution, highlighting the active participation of water molecules in the proton transfer process. researchgate.netnih.gov

Investigate Intermolecular Interactions: MD simulations are particularly useful for studying how this compound might interact with other molecules, such as in a biological system or in a condensed phase. For instance, all-atom MD simulations have been used to study the dynamics of small organic molecules within polyelectrolyte brush layers. rsc.org

The setup and analysis of an MD simulation involve several steps, including force field selection, system setup (solvation and ion placement), equilibration, and production runs, followed by trajectory analysis. youtube.com

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions, allowing for the identification of intermediates and the characterization of transition states. For reactions involving this compound, computational methods can provide detailed energetic and structural information about the reaction pathway.

Potential areas of investigation include:

Nucleophilic Addition to the Carbonyl Group: The carbonyl group is a key reactive site in ketones. Computational studies can model the approach of a nucleophile to the carbonyl carbon, identifying the transition state for this addition and calculating the activation energy.

Enolate Formation and Subsequent Reactions: The α-protons of the cyclohexyl ring are acidic and can be removed to form an enolate. The stability and reactivity of this enolate in reactions such as aldol (B89426) condensations or α-arylations can be investigated computationally. acs.orgnih.gov

Photochemical Reactions: Aryl ketones are known to undergo photochemical reactions. Computational methods can be used to study the excited states of this compound and to explore potential photochemical reaction pathways.

DFT calculations are commonly used to map the potential energy surface of a reaction, locating the stationary points (reactants, products, intermediates, and transition states). The intrinsic reaction coordinate (IRC) can then be calculated to confirm that a transition state connects the desired reactants and products.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and to aid in the interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These predicted chemical shifts can be correlated with experimental NMR spectra to aid in signal assignment.

Infrared (IR) Spectroscopy: Vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical IR spectrum can be compared with the experimental spectrum to identify characteristic vibrational modes. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method. arxiv.org Recent advances in machine learning are also being applied to predict IR spectra with high accuracy. arxiv.orgnih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, which correspond to the absorption maxima in a UV-Vis spectrum.

The following table provides an example of the kind of data that can be generated through computational prediction of spectroscopic parameters.

Spectroscopic TechniquePredicted ParameterComputational Method
¹H and ¹³C NMR Chemical Shifts (ppm)DFT (e.g., B3LYP/6-31G(d)) with GIAO
IR Spectroscopy Vibrational Frequencies (cm⁻¹)DFT (e.g., B3LYP/6-31G(d))
UV-Vis Spectroscopy Excitation Energies (nm)TD-DFT (e.g., B3LYP/6-31G(d))

This table is illustrative of the computational methods used for spectroscopic prediction.

By comparing these computationally predicted spectra with experimentally obtained data, a deeper understanding of the structural and electronic properties of this compound can be achieved.

Applications in Advanced Organic Synthesis Involving Cyclohexyl P Tolyl Ketone

Cyclohexyl p-Tolyl Ketone as a Strategic Building Block in Complex Molecule Synthesis

The inherent reactivity of the carbonyl group, coupled with the steric and electronic properties of its substituents, makes this compound a valuable starting material for the synthesis of complex and biologically active molecules. Its utility as a key intermediate has been demonstrated in the preparation of pharmaceutical compounds and other high-value chemical entities.

One notable application is in the synthesis of derivatives of 1,4-benzodiazepines, a class of psychoactive drugs. Cyclohexyl phenyl ketone derivatives, closely related to this compound, serve as crucial intermediates in the multi-step synthesis of compounds like tetrazepam, which exhibit anxiolytic, anticonvulsant, and muscle relaxant properties. The synthetic pathway often involves the transformation of the ketone into an amino derivative, followed by cyclization with a suitable reagent to construct the characteristic seven-membered diazepine (B8756704) ring.

Furthermore, this compound and its analogs are employed in the synthesis of photoinitiators, such as α-hydroxycyclohexyl phenyl ketone. These compounds are essential in various industrial processes that rely on photopolymerization, including coatings, inks, and adhesives. The synthesis typically involves the α-halogenation of the ketone followed by hydrolysis to introduce the hydroxyl group, highlighting the strategic importance of the ketone as a precursor.

The following table summarizes key transformations of this compound derivatives in the synthesis of complex molecules.

Starting MaterialReagentsProductApplication
This compound derivative1. Amination reagents; 2. Cyclizing agentBenzodiazepine derivativePharmaceutical
This compound1. Halogenating agent; 2. NaOH(aq)α-Hydroxythis compoundPhotoinitiator

Integration into Multicomponent Reactions for Rapid Chemical Space Exploration

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are powerful tools for drug discovery and the rapid exploration of chemical diversity. While direct examples of this compound as a primary component in well-known MCRs like the Ugi or Passerini reactions are not extensively documented in readily available literature, its structural motifs are found in the products of such reactions, suggesting its potential as a synthon.

For instance, a four-component reaction has been reported for the synthesis of a novel uracil (B121893) derivative, 3-cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione. This reaction involves the palladium-catalyzed carbonylation of an α-chloroketone in the presence of cyclohexyl isocyanate and p-toluidine (B81030). Although this compound is not a direct reactant, the convergence of the cyclohexyl and p-tolyl moieties in the final product underscores the accessibility of this structural combination through multicomponent strategies. The reaction proceeds through the in situ formation of a non-symmetrical urea (B33335) from cyclohexyl isocyanate and p-toluidine, which then undergoes acylation and cyclization.

This example illustrates the potential for designing MCRs that could directly incorporate this compound or its derivatives to access a wide range of heterocyclic scaffolds with potential biological activity. The carbonyl group of this compound could, in principle, participate in reactions like the Biginelli or Hantzsch dihydropyridine (B1217469) synthesis, which traditionally utilize β-dicarbonyl compounds but can be adapted for other ketone substrates.

Design and Development of Chiral Catalysts or Ligands Derived from this compound Scaffolds

The development of chiral catalysts and ligands is paramount for asymmetric synthesis, enabling the selective production of one enantiomer of a chiral molecule. Ketones are valuable precursors for a variety of chiral ligands and catalysts, and the structural features of this compound make it an intriguing candidate for this purpose.

While specific examples of chiral catalysts directly derived from the this compound scaffold are not prominently reported, the general principles of catalyst design suggest its potential. For example, chiral oxazaborolidine catalysts, widely used for the asymmetric reduction of prochiral ketones, are synthesized from chiral amino alcohols, which can in turn be derived from ketones. The reduction of this compound to the corresponding alcohol, followed by chiral resolution and further functionalization, could provide access to novel chiral ligands.

Furthermore, P-chiral phosphine (B1218219) ligands, which have shown exceptional performance in a range of asymmetric catalytic reactions, can be synthesized from precursors bearing chiral backbones. The cyclohexyl and p-tolyl groups of this compound could provide the necessary steric bulk and electronic properties to create a specific chiral environment around a metal center, influencing the enantioselectivity of a catalyzed reaction. The synthesis of such ligands would likely involve the conversion of the ketone to a functional group amenable to the introduction of a phosphorus moiety, followed by stereoselective reactions to create the chiral phosphorus center.

Role in Constructing Polycyclic and Spirocyclic Frameworks

Polycyclic and spirocyclic scaffolds are prevalent in natural products and medicinally important compounds, and their synthesis often presents significant challenges. The rigid and three-dimensional nature of these frameworks is highly desirable in drug design. This compound can serve as a valuable starting material for the construction of such complex architectures through various synthetic strategies.

One potential application is in the Robinson annulation, a powerful method for the formation of six-membered rings in polycyclic systems. This reaction involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation. The enolate of this compound, formed by deprotonation at the α-carbon of the cyclohexyl ring, could potentially react with a suitable Michael acceptor to initiate the annulation sequence, leading to the formation of a new fused ring system.

For the synthesis of spirocyclic compounds, the Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, offers a direct route to spirocyclic oxetanes. rsc.orgresearchgate.netnih.govrsc.orgnih.gov The irradiation of this compound in the presence of an alkene could lead to the formation of a spiro-oxetane at the carbonyl carbon. The regioselectivity and stereoselectivity of this reaction would be influenced by the steric and electronic nature of both the ketone and the alkene.

While specific, published examples of these reactions with this compound are not readily found, the established principles of these synthetic methodologies strongly suggest the feasibility of its use in the construction of complex polycyclic and spirocyclic frameworks.

Exploration of Cyclohexyl P Tolyl Ketone in Interdisciplinary Research Fields

Potential Applications in Medicinal Chemistry and Drug Discovery

The integration of cyclohexyl ketone moieties into bioactive molecules is a strategic approach in drug design, aimed at optimizing pharmacological parameters such as binding affinity, selectivity, and pharmacokinetic profiles. The rigid, yet three-dimensional, nature of the cyclohexyl group allows it to probe the binding pockets of enzymes and receptors in ways that purely aromatic or linear aliphatic groups cannot.

Design of Small-Molecule Inhibitors Incorporating Cyclohexyl p-Tolyl Ketone Moieties

The cyclohexyl ketone framework is a key component in the rational design of enzyme inhibitors. Researchers have synthesized substrate analogue inhibitors featuring this moiety to target specific enzymes implicated in cell cycle regulation. For instance, cyclohexyl ketone derivatives have been designed as potential inhibitors of Pin1, a peptidyl-prolyl isomerase that is overexpressed in many types of cancer. nih.gov

These inhibitors were engineered to mimic the tetrahedral intermediate of the enzymatic reaction, with the electrophilic ketone group positioned to interact with key nucleophilic residues in the enzyme's active site, such as Cys113 in Pin1. nih.gov The design strategy is based on leveraging the specific substrate requirements of the target enzyme, where the cyclohexyl ring acts as a carbocyclic analogue of proline or piperidine (B6355638) residues, known to enhance inhibitory potency. nih.gov

Influence of this compound Scaffolds on Binding Affinity and Selectivity

The conformation of the cyclohexyl ketone scaffold upon binding to a target protein is a critical determinant of its inhibitory activity. Molecular modeling and docking studies have revealed that these scaffolds can adopt specific, low-energy conformations within the active site, which dictates the affinity and selectivity of the molecule. nih.gov

In studies involving Pin1 inhibitors, molecular modeling showed that cyclohexyl ketone analogues consistently bind in a trans-diaxial conformation. nih.gov This induced-fit conformation is significant because it is a higher-energy state than the diequatorial conformation the molecule adopts in solution. researchgate.net The energy required for this conformational change is compensated for by favorable binding interactions with the enzyme. This binding mode forces the inhibitor into a stretched conformation, which is hypothesized to mimic the transition state of the natural substrate, thereby blocking the enzyme's catalytic activity. nih.govresearchgate.net The precise distances and angles between the ketone's carbonyl group and active site residues, as determined by this binding conformation, are crucial for achieving potent inhibition. nih.gov

Interactive Data Table: Molecular Docking Parameters of Cyclohexyl Ketone Inhibitors in Pin1 Active Site
StereoisomerTotal Energy (kcal/mol)Cys113–S to C=O Distance (Å)Cys113–S to C=O Angle (°)
(1S,3R,4R)-1-42.74.431
(1R,3R,4R)-2-41.64.044
(1S,3S,4S)-2-38.65.329

This table summarizes computational modeling data for three stereoisomers of a cyclohexyl ketone inhibitor docked into the active site of the Pin1 enzyme, illustrating how stereochemistry affects binding geometry and energy. Data sourced from computational models. nih.gov

Relevance in Materials Science Research

The distinct properties of the cyclohexyl and p-tolyl groups make them valuable components in the design of advanced organic materials, including semiconductors and liquid crystals. The aliphatic cyclohexyl ring offers solubility and influences molecular packing, while the aromatic p-tolyl system provides electronic functionality and rigidity.

Incorporation into Organic Semiconductors and Electronic Materials

In the field of organic electronics, substituent engineering is a critical tool for tuning the performance of functional materials. The choice between aromatic (like phenyl or tolyl) and aliphatic (like cyclohexyl) side-chains can significantly impact the solid-state properties of organic semiconductors. rsc.org

Studies comparing phenyl- and cyclohexyl-terminated substituents on electron-deficient π-electron cores have shown that the nature of the side-chain influences intermolecular interactions and molecular dynamics. rsc.org While aromatic side-chains can engage in C–H⋯π interactions that lead to less dynamic motion, the cyclohexyl group does not form such specific interactions. This difference in dynamic molecular motion, coupled with its effect on molecular packing, can alter the charge-transport properties and electron mobility of the material. rsc.org Furthermore, cyclohexyl-substituted non-fullerene small molecules have been designed as acceptors for organic solar cells, demonstrating the versatility of this moiety in tuning electronic properties and film morphology. researchgate.net

Contribution to Liquid Crystal Systems

Molecules containing cyclohexyl and phenyl (or tolyl) rings are fundamental building blocks for thermotropic liquid crystals, which are materials that exhibit intermediate phases between solid and liquid states. These materials are essential for display technologies. tcichemicals.com The rigid, rod-like (calamitic) shape of molecules incorporating these units is conducive to forming the ordered yet fluid mesophases (e.g., nematic, smectic) required for liquid crystal applications. tcichemicals.com

The cyclohexyl ring contributes to a desirable combination of properties, including high clearing points and low viscosity. The p-tolyl group provides the necessary molecular rigidity and electronic anisotropy. Compounds such as 4'-tolyl-bicyclohexyl-4-one are used as liquid crystal monomers, highlighting the importance of the cyclohexyl and tolyl ketone structure in this field. xhtechgroup.com The specific arrangement and connectivity of these rings allow for the fine-tuning of the material's mesomorphic properties, which are critical for applications in devices like liquid crystal displays (LCDs) and smart windows. tcichemicals.com

Intermediary Role in Agrochemical Development

While direct applications of this compound in commercial agrochemicals are not extensively documented, its structural motifs are present in more complex molecules developed for crop protection. The synthesis of novel heterocyclic compounds for potential herbicidal or pesticidal use often involves intermediates that combine cyclohexyl and substituted aryl groups.

For example, a multi-component reaction has been developed to synthesize a novel uracil (B121893) derivative, 3-cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione. mdpi.com This reaction utilizes a p-toluidine (B81030) and a cyclohexyl isocyanate, demonstrating a synthetic pathway where these two key structural fragments are brought together to form a more complex heterocyclic scaffold. mdpi.com Many uracil derivatives are known to possess potent herbicidal and pesticidal activities. This suggests that this compound or its precursors could serve as valuable building blocks or intermediates in the discovery and development of new agrochemical agents, providing a robust scaffold that can be further functionalized to optimize biological activity. mdpi.com

Q & A

Q. What are the standard synthetic routes for cyclohexyl p-tolyl ketone, and how is purity confirmed experimentally?

this compound is typically synthesized via Friedel-Crafts acylation, where p-tolyl derivatives react with cyclohexanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Post-synthesis, purity is assessed using:

  • Chromatography : Column chromatography with silica gel and ethyl acetate/hexane eluents to isolate the product .
  • Spectroscopy : ¹H/¹³C NMR to confirm structural integrity (e.g., aromatic proton signals at δ 7.2–7.4 ppm, ketone carbonyl at ~208 ppm in ¹³C NMR) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., m/z 204.115 for [M+H]⁺) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

  • Infrared (IR) Spectroscopy : Identification of the ketone carbonyl stretch (~1680–1720 cm⁻¹) and aromatic C–H vibrations (~3030 cm⁻¹) .
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR distinguishes aromatic protons (p-tolyl group) from cyclohexyl protons (multiplet at δ 1.2–2.0 ppm). 2D NMR (COSY, HSQC) resolves coupling patterns and connectivity .
  • X-ray Crystallography : For unambiguous structural confirmation if single crystals are obtainable .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in nucleophilic additions?

DFT calculations (e.g., B3LYP/6-311+G(d,p)) model electronic properties such as:

  • Electrostatic Potential Maps : Identify electrophilic sites (e.g., ketone carbonyl carbon) .
  • Transition State Analysis : Simulate activation barriers for nucleophilic attack (e.g., borohydride reduction kinetics) .
  • Solvent Effects : Incorporate polarizable continuum models (PCM) to assess solvation energy impacts on reaction pathways . Validation requires comparison with experimental kinetic data (e.g., rate constants from sodium borohydride reductions) .

Q. How can contradictions in kinetic data for this compound reduction reactions be resolved?

Discrepancies in rate constants (e.g., cyclohexyl vs. cyclopentyl derivatives) may arise from:

  • Conformational Flexibility : Chair vs. boat cyclohexane ring conformations altering steric hindrance .
  • Solvent Polarity : Dielectric constant effects on transition state stabilization. Use controlled solvent systems (e.g., THF vs. ethanol) .
  • Statistical Analysis : Apply error propagation models and replicate experiments ≥3 times to ensure reproducibility (±5% deviation threshold) .

Q. What experimental designs are optimal for studying solvent effects on this compound stability?

A factorial design approach is recommended:

  • Variables : Solvent polarity (ε), temperature (0–50°C), and protic/aprotic nature .
  • Analytical Tools : UV-Vis spectroscopy to monitor degradation (λ_max ~270 nm for aromatic moieties) .
  • Kinetic Modeling : Arrhenius plots to derive activation energy (Eₐ) for decomposition pathways .

Q. What systematic review methodologies apply to evaluating this compound’s applications in polymer photoinitiation?

Use the PICO framework :

  • Population : Polymer systems requiring UV curing.
  • Intervention : this compound as a photoinitiator.
  • Comparison : Alternative initiators (e.g., benzophenone derivatives).
  • Outcome : Curing efficiency, side reactions, and thermal stability . Meta-analyses should aggregate data from peer-reviewed studies, prioritizing reproducibility criteria (e.g., detailed experimental sections in ).

Methodological Guidance

  • Reproducibility : Document synthetic protocols with exact molar ratios, catalyst loadings, and purification steps .
  • Data Reporting : Include raw kinetic data, error margins, and statistical tests (e.g., ANOVA for solvent effect studies) .
  • Ethical Compliance : Disclose conflicts of interest and adhere to journal guidelines for supplementary data submission .

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Cyclohexyl p-tolyl ketone

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